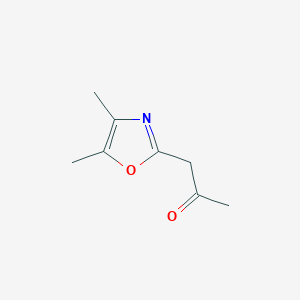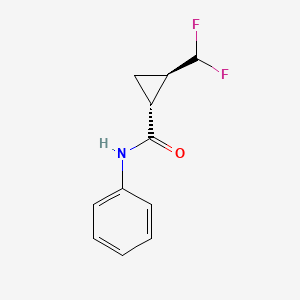![molecular formula C11H12ClFO B13568578 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-chloro-3-fluorophenyl ethylene, followed by the introduction of the ethan-1-ol group. Common reagents used in these reactions include diazo compounds and transition metal catalysts, which facilitate the formation of the cyclopropyl ring under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyclopropyl ring or the phenyl substituents using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions on the phenyl ring using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), under various solvent conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-ol
Comparison: 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H12ClFO |
|---|---|
Poids moléculaire |
214.66 g/mol |
Nom IUPAC |
1-[1-(4-chloro-3-fluorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12ClFO/c1-7(14)11(4-5-11)8-2-3-9(12)10(13)6-8/h2-3,6-7,14H,4-5H2,1H3 |
Clé InChI |
RFLBEKUXNPFVGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C2=CC(=C(C=C2)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)


![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
